molecular formula C11H7FN2O3S2 B12109314 (4S)-2-(5-Fluoro-6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid

(4S)-2-(5-Fluoro-6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid

Cat. No.: B12109314
M. Wt: 298.3 g/mol
InChI Key: GOXDIFRHXAWDAC-UHFFFAOYSA-N
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Description

(4S)-2-(5-Fluoro-6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-(5-Fluoro-6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid typically involves multiple steps, including the formation of the benzothiazole and thiazole rings. Common synthetic routes may include the use of starting materials such as 2-aminothiophenol and 2-bromo-5-fluorobenzoic acid, followed by cyclization reactions under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-(5-Fluoro-6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(4S)-2-(5-Fluoro-6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4S)-2-(5-Fluoro-6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Abacavir: A compound with a related structure used in antiviral therapies.

Uniqueness

(4S)-2-(5-Fluoro-6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H7FN2O3S2

Molecular Weight

298.3 g/mol

IUPAC Name

2-(5-fluoro-6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H7FN2O3S2/c12-4-1-5-8(2-7(4)15)19-10(13-5)9-14-6(3-18-9)11(16)17/h1-2,6,15H,3H2,(H,16,17)

InChI Key

GOXDIFRHXAWDAC-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(S1)C2=NC3=CC(=C(C=C3S2)O)F)C(=O)O

Origin of Product

United States

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